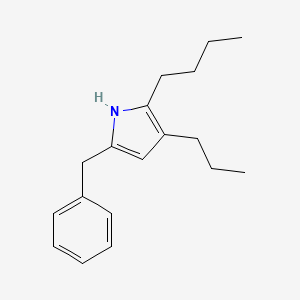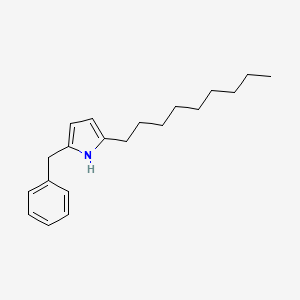
5-Benzyl-2-butyl-3-propyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-butyl-3-propyl-1H-pyrrole (5-BBP) is an organic compound with a unique chemical structure. It is a cyclic hydrocarbon that consists of a six-membered ring with five carbon atoms and one nitrogen atom. 5-BBP is a highly versatile compound that has a wide range of applications in scientific research, including its use in biochemical and physiological studies. In
Applications De Recherche Scientifique
5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used in a wide range of scientific research applications due to its unique chemical structure. It has been used as a model compound to study the effects of cyclic hydrocarbons on the properties of other organic molecules. Additionally, it has been used to study the effects of cyclic hydrocarbons on enzyme activity and the binding of small molecules to proteins. Furthermore, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used as a model compound to study the effects of cyclic hydrocarbons on the physical properties of materials, such as their solubility, melting point, and boiling point.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole are not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments include its relatively low cost, its availability in a variety of forms (powder, liquid, etc.), and its wide range of applications. Additionally, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is relatively stable and does not require special storage conditions. The main limitation of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on other molecules.
Orientations Futures
There are several potential future directions for the use of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in scientific research. One potential direction is to further explore the effects of the compound on enzyme activity and the binding of small molecules to proteins. Additionally, further research could be done to explore the effects of the compound on the physical properties of materials, such as their solubility, melting point, and boiling point. Finally, further research could be done to explore the potential applications of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in drug development and other medical applications.
Méthodes De Synthèse
The synthesis of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is a relatively simple procedure that involves the reaction of benzyl bromide and butyl bromide with propylmagnesium bromide. The reaction is carried out in an inert atmosphere and is typically performed at a temperature of 0-5°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
5-benzyl-2-butyl-3-propyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-3-5-12-18-16(9-4-2)14-17(19-18)13-15-10-7-6-8-11-15/h6-8,10-11,14,19H,3-5,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMCTDBBVHKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(N1)CC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-butyl-3-propyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)